Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Description
Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a fluorinated spirocyclic compound featuring a 1-oxa-6-azaspiro[2.5]octane core. The tert-butyl carboxylate group acts as a protective moiety, while the 4,4-difluoro substitution enhances its electronic and steric properties. This compound is primarily utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, such as protease inhibitors and antimalarial agents .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(15)14-5-4-10(7-16-10)11(12,13)6-14/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHGIFRDBRDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CO2)C(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview and Mechanistic Insights
The patented method (CN116143695B) involves a ring-closing difluorocyclopropanation followed by acid-mediated deprotection:
-
Step 1 : Cyclopropanation of 1-tert-butoxycarbonyl-3-methylenepiperidine (SM) using a trifunctional reagent system (KI/TMSCl/MDFA) in dioxane at 120°C for 15.5 hours yields the spirocyclic intermediate A.
-
Step 2 : Hydrochloric acid-mediated cleavage of the tert-butyl carbamate group in dioxane at room temperature furnishes the final hydrochloride salt.
The reaction mechanism proceeds via a radical pathway, where fluorosulfonyldifluoromethyl acetate (MDFA) generates difluorocarbene species under thermal conditions. Potassium iodide facilitates single-electron transfers, while trimethylchlorosilane (TMSCl) scavenges water, mitigating the need for rigorously anhydrous conditions.
Optimized Reaction Conditions and Scalability
Key parameters for Step 1 were systematically optimized (Table 1):
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | 1,4-Dioxane | Enhances reagent solubility |
| Temperature | 120°C | Balances reaction rate vs. decomposition |
| Molar Ratio (SM:KI:TMSCl:MDFA) | 1:3:3:3 | Ensures complete conversion |
| Reaction Time | 15.5 hours | Maximizes intermediate formation |
Purification via silica gel chromatography (ethyl acetate/hexanes) achieved >95% purity for intermediate A. Step 2 utilized a 4M HCl/dioxane solution at ambient temperature, enabling quantitative deprotection within 4.5 hours without epimerization.
Comparative Analysis with Alternative Approaches
Solvent and Reagent Innovations
Traditional methods employed moisture-sensitive tetrahydrofuran (THF) and sodium difluorochloroacetate under strict anhydrous conditions. The new protocol’s use of dioxane—a higher-boiling, less hygroscopic solvent—allows reflux conditions without solvent drying, simplifying operations. The KI/TMSCl/MDFA system replaces hazardous gaseous reagents (e.g., CFSiMe) with stable, commercially available solids.
Substrate Tolerance and Functional Group Compatibility
Unlike prior art limited to electron-rich alkenes, this method accommodates substrates with moderate electron-withdrawing groups. Testing confirmed compatibility with ester- and amide-containing analogs, expanding utility in structure-activity relationship studies.
Analytical Characterization and Quality Control
Intermediate A and the final product were characterized by H NMR, C NMR, and HRMS. Critical spectral data include:
-
Intermediate A : H NMR (CDCl) δ 3.43 (s, 4H), 1.48–1.40 (m, 9H, tert-butyl)
-
Final Product : F NMR (DO) δ -112.4 (d, J = 238 Hz), -115.1 (d, J = 238 Hz)
HPLC purity exceeded 97% across multiple batches, meeting pharmaceutical-grade standards.
Industrial-Scale Adaptations and Cost Efficiency
Benchmarking at 300 mL scale demonstrated linear scalability with consistent yields (72–75%). Raw material costs were reduced 40% compared to previous routes, primarily through the use of inexpensive KI ($0.15/g) versus silver-based catalysts. The simplified workflow enables production of multi-kilogram quantities, as evidenced by commercial availability from suppliers like Synthonix Corporation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction, but may include alcohols, ketones, or other oxidized/reduced forms.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The difluoromethyl group is known to enhance metabolic stability, potentially leading to increased efficacy against various pathogens. Research is ongoing to evaluate the specific antimicrobial spectrum of tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
Anticancer Potential
Research indicates that spirocyclic compounds can interact with biological targets involved in cancer pathways. This compound may inhibit tumor growth by modulating key signaling pathways, although specific studies are still required to confirm these effects.
Neurological Applications
The compound's structure suggests potential utility in treating neurological disorders. Initial binding studies indicate that it may interact with neurotransmitter receptors, paving the way for further exploration in neuropharmacology.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior efficacy compared to its non-fluorinated counterparts, suggesting a correlation between fluorination and increased antimicrobial potency.
Case Study 2: Cancer Cell Line Inhibition
In vitro tests on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively at low micromolar concentrations. Further mechanistic studies revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the spirocyclic structure provides rigidity and stability to the molecule.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural variations between the target compound and analogous spirocyclic derivatives:
*Calculated based on analogous compounds.
Key Observations :
- Fluorine Substitution: The 4,4-difluoro group increases molecular weight and polarity compared to non-fluorinated analogs. Fluorine’s electronegativity may improve binding affinity in target proteins .
- Spiro Ring Size : Compounds with [3.4] spiro cores (e.g., ) exhibit different conformational flexibility compared to [2.5] systems, influencing their reactivity and interaction with biological targets.
Physical and Chemical Properties
Notes:
- Fluorinated compounds often exhibit lower thermal stability due to C–F bond sensitivity.
- The tert-butyl group enhances solubility in organic solvents, facilitating reactions in THF or DMF .
Biological Activity
Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate (commonly referred to as TBA) is a synthetic organic compound notable for its unique spirocyclic structure. This article explores its biological activity, synthesis, and potential applications based on available research findings.
- Molecular Formula : C11H17F2NO3
- Molecular Weight : 249.26 g/mol
- Melting Point : 55°C - 60°C
- CAS Number : 2137836-39-4
The compound features a tert-butyl ester group, which enhances its solubility and stability, while the difluoromethyl groups are known to improve biological activity and lipophilicity .
Biological Activity
Preliminary studies indicate that TBA exhibits significant biological activities, particularly in pharmacology. The presence of the difluoromethyl group is associated with enhanced metabolic stability and bioactivity. Below are key areas of biological activity:
- Antimicrobial Activity : Compounds with similar structural features have shown potential antimicrobial properties, suggesting TBA may inhibit bacterial growth.
- Anticancer Properties : Research into spirocyclic compounds has identified potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Neurological Effects : The compound's structure indicates potential interaction with neurological pathways, warranting further investigation into neuroprotective effects.
Structure-Activity Relationship (SAR)
The unique spirocyclic structure of TBA contributes to its biological activity. The dual fluorine substitution enhances binding affinity to various biological targets compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate | C11H17F2NO3 | Different fluorine positioning |
| Tert-butyl 1-fluoro-6-azaspiro[2.5]octane | C11H18FNO3 | Single fluorine presence alters activity |
| Tert-butyl 1-Oxa-6-Azaspiro[2.5]Octane | C11H19NO3 | Lacks fluorine substitution; potentially less bioactive |
This table illustrates how variations in the molecular structure can significantly influence biological outcomes.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of difluorinated spirocyclic compounds, suggesting that TBA could exhibit similar properties due to its structural characteristics.
- Anticancer Research : In vitro studies indicated that spirocyclic compounds could induce apoptosis in various cancer cell lines. TBA's unique structure may enhance its efficacy compared to other analogs .
- Neuroactivity Assessment : Research on related compounds suggests potential neuroprotective effects. Future studies should focus on TBA's interaction with neurotransmitter systems to evaluate its therapeutic potential in neurodegenerative diseases .
Q & A
Q. Table 1: Representative Reaction Conditions for Spirocyclic Intermediates
| Reagents/Conditions | Solvent | Temperature | Time | Key Outcome | Reference |
|---|---|---|---|---|---|
| Methanamine (33% in EtOH) | EtOH | 50°C | 16h | Cyclized intermediate as oil | |
| K₂CO₃, DMF | DMF | 70°C | 48h | 54% yield after chromatography |
How can structural characterization of this compound be performed?
Level: Basic
Methodological Answer:
For analogous spirocyclic carboxylates, the following techniques are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm spirocyclic geometry and fluorine substitution patterns. For example, tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (C₁₂H₁₉NO₃) shows distinct carbonyl and sp³ hybridized carbons in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₁₂H₁₉NO₃ at 225.1365 Da) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, though fluorinated analogs may require low-temperature crystallization.
What safety protocols are recommended for handling this compound?
Level: Basic
Methodological Answer:
Based on safety data for structurally related azaspiro compounds:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Respiratory protection if aerosolization is possible .
- Storage : Refrigerated (2–8°C) in airtight containers to prevent moisture absorption and degradation .
- First Aid : Immediate eye flushing with water for 15+ minutes; seek medical attention for ingestion .
How can reaction conditions be optimized to improve synthetic yields?
Level: Advanced
Methodological Answer:
Key variables to optimize:
- Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions in DMF .
- Temperature Gradients : Test stepwise heating (e.g., 50°C → 70°C) to balance reaction rate and decomposition .
- Solvent Polarity : Compare DMF (high polarity) with acetonitrile or THF to assess cyclization efficiency .
Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between time, temperature, and base stoichiometry.
How can researchers resolve contradictions in reported synthetic yields?
Level: Advanced
Methodological Answer:
Discrepancies often arise from purification methods or starting material quality. Strategies include:
- Chromatographic Validation : Compare column chromatography (e.g., Et₂O/Pentane gradients) with preparative HPLC for purity assessment .
- Batch Analysis : Replicate reactions using standardized reagents (e.g., CAS 147804-30-6 for tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) to isolate variability .
- Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify incomplete conversions .
What is the mechanistic role of fluorine substitution in this compound’s reactivity?
Level: Advanced
Methodological Answer:
Fluorine’s electronegativity and steric effects influence:
- Electrophilic Reactivity : Difluoro groups may deactivate adjacent carbons toward nucleophilic attack, as seen in 2,2,2-trifluoroethyl analogs .
- Metabolic Stability : Fluorination typically enhances resistance to oxidative degradation, critical for in vivo studies.
- Stereoelectronic Effects : Computational modeling (e.g., DFT) can predict how 4,4-difluoro substitution alters spirocyclic ring strain and orbital alignment .
What are the applications of this compound in medicinal chemistry?
Level: Advanced
Methodological Answer:
Spirocyclic carboxylates are valuable as:
- Enzyme Inhibitors : Analogous compounds inhibit MAGL (monoacylglycerol lipase) or hemozoin formation, suggesting potential for antimalarial or neuroprotective agents .
- Prodrug Platforms : The tert-butyl ester group can be hydrolyzed in vivo to release active carboxylic acids .
Q. Table 2: Biological Activity of Related Compounds
| Compound | Target | Application | Reference |
|---|---|---|---|
| 6-Azaspiro[2.5]octane derivatives | Hemozoin | Antimalarial research | |
| Hexafluoropropan-2-yl spirocyclic esters | MAGL | Neuroinflammation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
